2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC8644699
Molecular Formula: C17H15BrN2O3S
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide -](/images/structure/VC8644699.png)
Specification
Molecular Formula | C17H15BrN2O3S |
---|---|
Molecular Weight | 407.3 g/mol |
IUPAC Name | 2-(2-bromo-4-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C17H15BrN2O3S/c1-10-3-6-14(12(18)7-10)23-9-16(21)20-17-19-13-5-4-11(22-2)8-15(13)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Standard InChI Key | SISWJDHBEUVXEY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Br |
Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name delineates its core structure:
-
A benzothiazole moiety substituted with a methoxy group at position 6 and an ylidene group at position 2, forming the (2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene fragment.
-
An acetamide bridge linking the benzothiazole to a 2-bromo-4-methylphenoxy group.
The (2E) designation specifies the trans configuration of the double bond in the ylidene group, critical for molecular geometry and intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₇H₁₄BrN₂O₃S | Derived |
Molecular Weight | 414.28 g/mol | Calculated |
Key Functional Groups | Bromophenoxy, Methoxybenzothiazole, Acetamide |
Synthesis and Chemical Reactivity
Synthetic Pathways
Patent EP3181555B1 outlines methods for analogous benzothiazole derivatives, involving:
-
Cyclization of thiourea intermediates with α-haloketones to form the benzothiazole core .
-
Nucleophilic substitution to introduce the 2-bromo-4-methylphenoxy group via reaction between bromophenol and chloroacetamide precursors .
-
Ylidene formation through deprotonation and oxidation of the thiazole ring, stabilized by the methoxy substituent .
Optimization Challenges
-
Regioselectivity: Bromine’s steric bulk necessitates careful control during phenoxy group attachment to avoid para/meta byproducts .
-
Stability: The ylidene group’s sensitivity to hydrolysis mandates anhydrous conditions .
Physicochemical Properties
Solubility and Stability
-
Lipophilicity: LogP ≈ 3.1 (predicted), indicating moderate membrane permeability .
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents .
-
Thermal Stability: Decomposition observed above 200°C, consistent with benzothiazole analogs .
Spectroscopic Characterization
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume